molecular formula C8H11N3 B2465339 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile CAS No. 1823402-52-3

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2465339
CAS No.: 1823402-52-3
M. Wt: 149.197
InChI Key: XDQRHIFQRAXKCR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylpropyl group attached to the first nitrogen atom and a cyano group at the third carbon atom. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2-methylpropylhydrazine with ethyl cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The purification of the final product is usually carried out through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazole amines.

    Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming substituted pyrazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Methylpropyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a cyano group, leading to different chemical reactivity and biological activity.

    1-(2-Methylpropyl)-1H-pyrazole-3-amine:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRHIFQRAXKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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